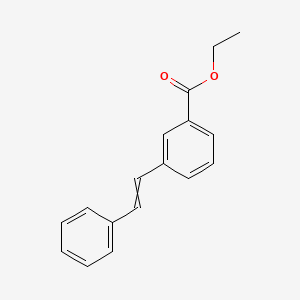

Ethyl 3-(2-phenylethenyl)benzoate

Description

Ethyl 3-(2-phenylethenyl)benzoate is an aromatic ester featuring a benzoate core substituted at the 3-position with a styrenyl (2-phenylethenyl) group. This compound combines the electron-withdrawing ester moiety with a conjugated π-system from the styrenyl substituent, making it structurally distinct from simpler benzoate derivatives. For example, esterification reactions involving 3-(2-phenylethenyl)benzoic acid and ethanol, or coupling reactions such as Heck cross-coupling to introduce the styrenyl group, are plausible routes .

However, its biological activity remains less explored compared to other benzoate derivatives with bioactive substituents (e.g., sulfonamides or amino groups) .

Properties

CAS No. |

88741-07-5 |

|---|---|

Molecular Formula |

C17H16O2 |

Molecular Weight |

252.31 g/mol |

IUPAC Name |

ethyl 3-(2-phenylethenyl)benzoate |

InChI |

InChI=1S/C17H16O2/c1-2-19-17(18)16-10-6-9-15(13-16)12-11-14-7-4-3-5-8-14/h3-13H,2H2,1H3 |

InChI Key |

AGVXFTRSLOZHQS-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC=CC(=C1)C=CC2=CC=CC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Structural and Property Comparison of Ethyl 3-Substituted Benzoates

- Electronic Effects: The styrenyl group in this compound enhances π-conjugation, likely leading to redshifted UV-Vis absorption compared to alkyl or amino-substituted analogs .

- Reactivity: Ethyl 4-(dimethylamino)benzoate exhibits higher reactivity in photopolymerization due to electron-donating dimethylamino groups, whereas the styrenyl group may stabilize radical intermediates via resonance .

Solubility and Solvatochromic Behavior

The solubility of ethyl benzoate derivatives varies with substituent polarity. For instance:

- This compound is expected to exhibit low polarity, favoring dissolution in non-polar solvents like ethyl acetate (logP ≈ 3.5 estimated).

- In contrast, polar substituents (e.g., sulfonamide or amino groups) increase solubility in polar aprotic solvents (e.g., DMF or DMSO) .

Solvatochromic effects, as observed in azo dyes dissolved in polyester media, suggest that the styrenyl group’s conjugation could lead to environment-dependent spectral shifts, relevant for sensor applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.